
Clonidine hydrochloride
Overview
Description
Clonidine hydrochloride is a centrally acting alpha-2 adrenergic agonist used primarily to treat hypertension. It is also prescribed for attention deficit hyperactivity disorder, drug withdrawal symptoms, menopausal flushing, diarrhea, spasticity, and certain pain conditions . The compound was patented in 1961 and came into medical use in 1966 .
Mechanism of Action
Target of Action
Clonidine hydrochloride primarily targets the alpha-2 adrenoceptors in the brain stem . These receptors play a crucial role in regulating the sympathetic outflow from the central nervous system .
Mode of Action
This compound acts as an agonist of the alpha-2 adrenoceptors . By activating these receptors, it inhibits the release of norepinephrine, thereby decreasing the sympathetic outflow from the brain . This leads to a decrease in peripheral resistance, renal vascular resistance, heart rate, and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound is dose-proportional in the range of 100 to 600 mcg . The absolute bioavailability of this compound on oral administration is 70% to 80% . Peak plasma this compound levels are attained in approximately 1 to 3 hours .
Result of Action
The action of this compound results in a decrease in peripheral resistance, renal vascular resistance, heart rate, and blood pressure . This leads to relaxed blood vessels around the heart, making the heart more efficient at pumping blood around the body . It also results in a decrease in the release of norepinephrine, thereby reducing the sympathetic outflow from the brain .
Biochemical Analysis
Biochemical Properties
Clonidine hydrochloride interacts with alpha-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding to these receptors, this compound inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure . The compound also interacts with imidazoline receptors, which play a role in its hypotensive effects. These interactions are crucial for its therapeutic effects and involve complex signaling pathways that modulate the activity of various enzymes and proteins.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those involved in the cardiovascular and central nervous systems. In neurons, this compound reduces the release of neurotransmitters, thereby modulating cell signaling pathways and gene expression . This modulation can lead to changes in cellular metabolism and function, including reduced heart rate and vasodilation. Additionally, this compound has been shown to influence the activity of ion channels and transporters, further affecting cellular processes.
Molecular Mechanism
At the molecular level, this compound binds to alpha-2 adrenergic receptors, leading to the activation of G proteins and the inhibition of adenylate cyclase. This results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). The inhibition of PKA leads to decreased phosphorylation of target proteins, ultimately resulting in reduced neurotransmitter release and vasodilation . This compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is stable for up to 90 days when stored under appropriate conditions . Over time, the compound may undergo degradation, which can affect its potency and efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can cause sedation, bradycardia, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects, and exceeding this dose can lead to toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes, including cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. This compound can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound interacts with various transporters and binding proteins, which influence its localization and accumulation within specific tissues.
Subcellular Localization
Within cells, this compound is localized to specific compartments, including the cytoplasm and the nucleus . The compound’s activity and function can be affected by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles. These localization patterns are essential for this compound’s therapeutic effects and its interactions with cellular biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clonidine hydrochloride is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with cyanamide to form 2,6-dichlorophenylguanidine. This intermediate is then cyclized to form clonidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Clonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Clonidine can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form 2,6-dichlorophenylguanidine.
Substitution: Clonidine can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Clonidine N-oxide.
Reduction: 2,6-Dichlorophenylguanidine.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
Clonidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, attention deficit hyperactivity disorder, and withdrawal symptoms.
Industry: Utilized in the development of transdermal delivery systems and sustained-release formulations.
Comparison with Similar Compounds
Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.
Methyldopa: An alpha-2 adrenergic agonist used primarily for hypertension.
Tizanidine: An alpha-2 adrenergic agonist used as a muscle relaxant.
Uniqueness: Clonidine hydrochloride is unique in its broad range of therapeutic applications, including its use in treating withdrawal symptoms and menopausal flushing. Its ability to be administered via multiple routes (oral, transdermal, and injectable) also sets it apart from similar compounds .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-90-7 (Parent) | |
| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044670 | |
| Record name | Clonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4205-91-8 | |
| Record name | Clonidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4205-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clonidine hydrochloride [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLONIDINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76I6XXF06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


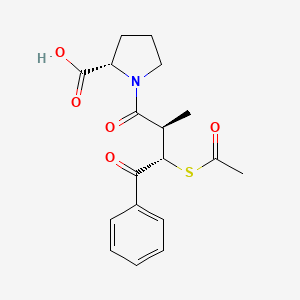


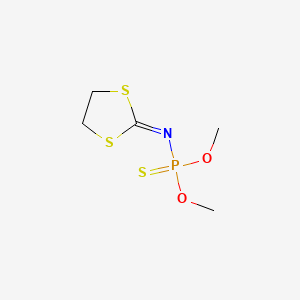
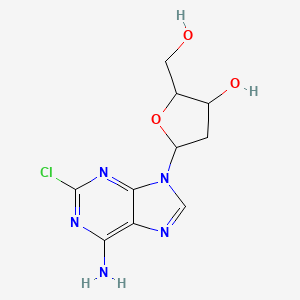




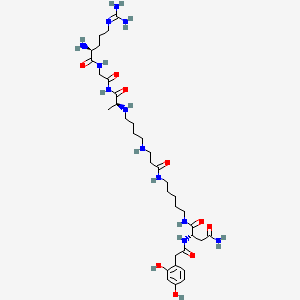
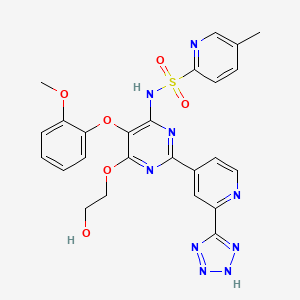

![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)

